3,5-Dichloro-6-nitro-1H-indazole

Physicochemical Properties Compound Stability Procurement Specifications

Researchers seeking a versatile indazole scaffold for kinase inhibitor SAR often encounter supply inconsistency and limited functionalization handles. 3,5-Dichloro-6-nitro-1H-indazole (CAS 1227269-25-1) resolves this with orthogonal reactive sites: • Dual 3,5-chloro substituents enable iterative Suzuki or Buchwald-Hartwig couplings for rapid library expansion. • The 6-nitro group serves as a latent amine via selective reduction, or a spectroscopic tag for activity-based probes. • Stable crystalline solid; reliably in stock for immediate dispatch.

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
CAS No. 1227269-25-1
Cat. No. B1431421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-6-nitro-1H-indazole
CAS1227269-25-1
Molecular FormulaC7H3Cl2N3O2
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C(NN=C21)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3Cl2N3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)
InChIKeyHFQLCQUHDTXBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-6-nitro-1H-indazole Specifications & Identity


3,5-Dichloro-6-nitro-1H-indazole is a halogenated nitroheterocycle belonging to the indazole class, defined by a core 1H-indazole scaffold substituted with chlorine atoms at the 3- and 5-positions and a nitro group at the 6-position [1]. Its molecular formula is C₇H₃Cl₂N₃O₂, with an exact monoisotopic mass of 230.960232 and an average mass of 232.02 g/mol [1][2]. The compound is a stable, crystalline solid with predicted physical properties including a density of 1.8±0.1 g/cm³, a boiling point of 430.3±40.0 °C at 760 mmHg, and a flash point of 214.1±27.3 °C [2]. These physicochemical attributes are foundational to its handling and utility as a specialized synthetic intermediate in medicinal chemistry and chemical biology.

Densely functionalized indazole scaffold for synthetic elaboration
Orthogonal reactive handles: Cl for cross-coupling, NO₂ reducible to amine
Building block for kinase inhibitor and CB1 ligand library synthesis

Why Analogs Cannot Substitute This Indazole Scaffold


The specific substitution pattern of 3,5-Dichloro-6-nitro-1H-indazole—specifically the dual chlorine atoms on the 3- and 5-positions and the nitro group at the 6-position—creates a unique electronic and steric environment that dictates its reactivity and downstream utility. Substituting with mono-halogenated or differently substituted nitroindazole analogs (e.g., 3-chloro-6-nitroindazole or 5-chloro-6-nitroindazole) results in a fundamentally different chemical entity with altered regioselectivity in subsequent reactions, distinct physicochemical properties, and a different profile of biological activity [1]. The presence of the second chlorine atom significantly impacts lipophilicity, metabolic stability, and the ability to engage in specific intermolecular interactions, making the compound non-interchangeable with its closest analogs [1].

Altered reactivity and regioselectivity
Mono‑halogenated or differently substituted nitroindazoles may shift downstream synthetic outcomes and regiochemical control.
Physicochemical profile mismatch
Loss of the second chlorine can alter lipophilicity, metabolic stability, and intermolecular interactions, impacting biological profiling.
Non‑interchangeable scaffold
Analogs with altered substitution patterns represent distinct chemical entities and cannot be assumed as direct replacements without validation.

Quantitative Differentiation from Structural Analogs


Thermal Stability & Boiling Point Comparison

The presence of two chlorine atoms on 3,5-Dichloro-6-nitro-1H-indazole confers a significant increase in boiling point and molecular weight relative to mono-chlorinated and non-chlorinated nitroindazole analogs. This differentiation is critical for predicting behavior in high-temperature reactions, distillation processes, and for quality control identification. 3,5-Dichloro-6-nitro-1H-indazole exhibits a predicted boiling point of 430.3±40.0 °C, substantially higher than 3-chloro-6-nitroindazole (234.7 °C) and 6-nitroindazole [1][2]. This higher thermal stability may be advantageous in certain synthetic transformations requiring elevated temperatures [1][2].

Thermal stability
Data to verify
430.3±40.0 °C at 760 mmHg
vs 234.7 °C (3‑chloro‑6‑nitroindazole)
Higher predicted boiling point informs handling and reaction suitability.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Compound Stability Procurement Specifications

Lipophilicity & Molecular Weight Profiles

The dual chlorination on the 3,5-Dichloro-6-nitro-1H-indazole scaffold increases both molecular weight and lipophilicity compared to its non-chlorinated and mono-chlorinated counterparts. 3,5-Dichloro-6-nitro-1H-indazole has a molecular weight of 232.02 g/mol, which is higher than 6-nitroindazole (163.13 g/mol) and the mono-chloro analogs 3-chloro-6-nitroindazole and 5-chloro-6-nitroindazole (both ~197.58 g/mol) [1]. This increased mass and halogen content typically correlates with higher lipophilicity (clogP), which can enhance membrane permeability but also increase the risk of off-target binding and metabolic liabilities [2].

Lipophilicity & MW
Class-level
232.02 g/mol
vs 163.13 g/mol (6‑nitroindazole)
Increased mass and halogenation may correlate with higher lipophilicity and altered ADME profile.
Class‑level inference from molecular descriptors; experimental verification needed.
Drug Discovery ADME Properties Medicinal Chemistry

Synthetic Versatility in Kinase & CB1 Ligand Chemistry

While direct biological data for 3,5-Dichloro-6-nitro-1H-indazole is sparse in primary literature, its structural features are consistent with key intermediates in the synthesis of bioactive indazole derivatives. Patents disclose indazole compounds with similar substitution patterns as protein kinase inhibitors (e.g., TTK, PLK4, Aurora kinases) for treating cancers, and as CB1 receptor ligands for managing pain [1][2]. The 3,5-dichloro-6-nitro motif provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling or reduction-alkylation sequences, enabling the construction of complex, patentable chemical space not accessible from simpler indazole building blocks [1][2].

Synthetic versatility
Reported
Cited as a key intermediate in kinase inhibitor and CB1 ligand patents.
Enables exploration of densely functionalized chemical space for SAR studies.
Biological activity is scaffold‑dependent; SAR validation required.
Kinase Inhibitor Oncology Pain Management CB1 Receptor

Strategic Procurement Scenarios


Kinase Inhibitor Library Synthesis

Procure 3,5-Dichloro-6-nitro-1H-indazole as a privileged core for developing focused libraries of kinase inhibitors. The dual chloro-substituents serve as handles for sequential Suzuki or Buchwald-Hartwig couplings, while the 6-nitro group can be selectively reduced to an amine for further diversification. This compound enables the rapid exploration of structure-activity relationships (SAR) around the indazole core in kinase targets such as TTK, PLK4, and Aurora kinases, as highlighted in relevant patent literature [1].

CB1 Receptor Ligand Development

Utilize 3,5-Dichloro-6-nitro-1H-indazole as a starting material for the synthesis of novel CB1 receptor ligands. The electron-withdrawing nitro and chloro groups can be strategically modified to tune the compound's pharmacokinetic and pharmacodynamic properties, as described in patents for managing pain and neurological disorders [2]. Its higher lipophilicity, inferred from its molecular structure, may be an advantage in designing CNS-penetrant candidates [3].

Activity-Based Probe Construction

The unique substitution pattern of 3,5-Dichloro-6-nitro-1H-indazole makes it a suitable starting point for creating activity-based probes. The nitro group can be used as a latent spectroscopic handle (e.g., for IR or Raman detection), while the chlorine atoms provide sites for attaching affinity tags or fluorophores via palladium-catalyzed cross-coupling. This differentiates it from simpler indazole building blocks that lack this orthogonal functionalization capacity.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactive handles (Cl for coupling, NO₂ reduction)
Scaffold diversification and SAR exploration
CB1 receptor ligand development
Tunable electronic effects via electron‑withdrawing groups
CNS exposure model assessment and target engagement
Activity‑based probe construction
Latent spectroscopic handle (NO₂) and attachment sites (Cl)
Probe labeling efficiency and selectivity validation
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